molecular formula C15H16ClF3N4O2 B2488100 (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one CAS No. 338422-61-0

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2488100
CAS No.: 338422-61-0
M. Wt: 376.76
InChI Key: TUBQJLXMNPTEPZ-ONEGZZNKSA-N
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Description

The compound (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one is a structurally complex molecule featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused to a trifluoromethylpyridine moiety. Key functional groups include:

  • A 4,5-dihydro-1,2-oxazol-3-yl ring, which may enhance metabolic stability compared to fully unsaturated heterocycles.

While direct biological data for this compound are absent in the provided evidence, its structural features align with pharmacologically active scaffolds targeting kinases or enzymes requiring aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

(E)-1-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N4O2/c1-23(2)4-3-13(24)12-6-10(25-22-12)8-21-14-11(16)5-9(7-20-14)15(17,18)19/h3-5,7,10H,6,8H2,1-2H3,(H,20,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBQJLXMNPTEPZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NOC(C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic synthesis The process begins with the preparation of the pyridine derivative, followed by the formation of the oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the evidence, focusing on core motifs, substituents, and synthetic pathways.

Table 1: Structural Comparison of Key Features

Compound Name / ID Core Structure Key Substituents Functional Groups Relevant to Bioactivity
Target Compound 4,5-Dihydro-1,2-oxazole + Pyridine -Cl, -CF₃, -N(CH₃)₂ Amine, oxazole, enone
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () 1,2,4-Triazole -Cl, benzylideneamino Thione, triazole, hydrogen-bonding networks
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () Pyridazinone -Cl, -CF₃, -NHCH₃ Enone, pyridazinone, methylamino
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine derivatives () Dithiazole + Pyridine -Cl, -S-S- linkage, -NH- Dithiazole, pyridine, halogenated substituents

Key Observations:

Trifluoromethylpyridine Motif: The target compound shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with and . This substituent is known to enhance metabolic stability and membrane permeability in drug candidates .

Heterocyclic Cores: The 4,5-dihydro-1,2-oxazole in the target compound contrasts with the 1,2,4-triazole in . Pyridazinone () and dithiazole () cores offer distinct electronic profiles, affecting binding affinity in enzyme inhibition .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a trifluoromethylpyridine amine to an oxazole precursor, analogous to the Pd-catalyzed cross-coupling in (72% yield for a similar enone-pyridine hybrid) . demonstrates that halogenated pyridines (e.g., 2-Cl-pyrid-3-yl) achieve higher yields (75–85%) in dithiazole synthesis, suggesting that the chloro and trifluoromethyl groups in the target compound may streamline its preparation .

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